![molecular formula C6H11N3O B586406 1-(2-Methoxyethyl)-1H-pyrazol-5-amine CAS No. 144991-37-7](/img/structure/B586406.png)
1-(2-Methoxyethyl)-1H-pyrazol-5-amine
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Overview
Description
1-(2-Methoxyethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxyethyl group attached to the nitrogen at position 1 and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to facilitate the reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering the functional groups.
Substitution: The methoxyethyl or amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazole: Lacks the amine group at position 5.
1-(2-Ethoxyethyl)-1H-pyrazol-5-amine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
1-(2-Methoxyethyl)-3H-pyrazol-5-amine: Variation in the position of the nitrogen atoms in the pyrazole ring.
Uniqueness: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine is unique due to the presence of both the methoxyethyl and amine groups, which can impart distinct chemical and biological properties
Biological Activity
1-(2-Methoxyethyl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse pharmacological activities. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a promising candidate for various therapeutic applications. The molecular formula of this compound is C₇H₁₀N₂O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the reaction of hydrazines with appropriate carbonyl compounds. These methods allow for variations that can lead to derivatives with enhanced biological properties.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The pyrazole moiety has been associated with the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have shown that derivatives can inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .
Antimicrobial Activity
This compound and its derivatives have demonstrated antimicrobial properties against various pathogens. A study highlighted that pyrazole derivatives exhibited notable antibacterial activity against Gram-positive bacteria and some Gram-negative strains, showing promise as antibiotic adjuvants .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. For example, certain analogs have shown significant cytotoxic effects against cancer cell lines such as A549 and MCF-7, with IC50 values indicating effective growth inhibition . Mechanistic studies suggest these compounds may induce apoptosis through modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
Case Study 1 : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. One compound demonstrated an IC50 value of 0.283 mM in inhibiting TNF-alpha release in whole blood assays, outperforming several known anti-inflammatory agents .
Case Study 2 : In a study focusing on antimicrobial properties, a derivative was found to effectively inhibit Valsa mali infection in apples at a concentration of 100 mg/L, comparable to the standard control tebuconazole .
Properties
IUPAC Name |
2-(2-methoxyethyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSJUMBDXURDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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